21-脱乙酰地塞米松

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

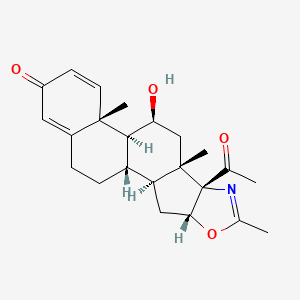

21-Deacetoxy Deflazacort is a synthetic glucocorticoid with a structural similarity to cortisol, synthesized by derivatization from prednisolone to improve its potency. It was first synthesized in 1969 and has since been explored for its pharmacological properties, particularly in the treatment of Duchenne Muscular Dystrophy (DMD), a rare genetic disorder characterized by progressive muscle degeneration (Zeesan et al., 2019).

Synthesis Analysis

Deflazacort's synthesis involves the deacetylation of its precursor molecule at the 21st position to produce 21-desacetyl deflazacort, the active metabolite which interacts with the glucocorticoid receptor. This synthesis pathway underscores its design for enhanced pharmacological efficacy and specificity (Zeesan et al., 2019).

Molecular Structure Analysis

The molecular structure of 21-Deacetoxy Deflazacort, characterized by spectral analysis, indicates significant modifications relative to deflazacort, including deacetylation at the 21st position and A-ring modifications. These structural changes are crucial for its bioactivity, revealing the importance of precise structural modifications in the development of therapeutic agents (Huber & Barbuch, 1995).

Chemical Reactions and Properties

21-Deacetoxy Deflazacort undergoes various chemical reactions, including metabolism in humans to form major metabolites through processes such as deacetylation and hydroxylation. These metabolic pathways play a significant role in its pharmacokinetics and pharmacodynamics, affecting its therapeutic efficacy and safety profile (Martinelli et al., 1979).

Physical Properties Analysis

The physical properties of 21-Deacetoxy Deflazacort, including its solid-state characteristics, have been investigated using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG). Such studies provide insights into its stability, solubility, and formulation requirements, essential for its pharmaceutical development (Cuffini et al., 2007).

Chemical Properties Analysis

The chemical properties of 21-Deacetoxy Deflazacort, including its reactivity and interaction with biological molecules, are critical for its function as a glucocorticoid. Its binding to glucocorticoid receptors, metabolic transformations, and interaction with enzymes like cytochrome P450s determine its pharmacological and therapeutic actions (Fokina & Donova, 2003).

科学研究应用

化学和药理学

地塞米松合成于 1969 年,与皮质醇具有结构相似性。它是一种合成的化合物,源自泼尼松龙的修饰,旨在增强效力。它的活性代谢物 21-去乙酰地塞米松 (21-desDFZ) 与糖皮质激素受体相互作用。地塞米松于 2017 年被 FDA 批准用于治疗杜氏肌肉营养不良症 (DMD),突出了其在涉及肌肉组织变性的罕见遗传疾病中的重要性(Zeesan et al., 2019)。

药代动力学和代谢物分析

研究开发了一种灵敏的方法来定量测定人血浆中的 21-去乙酰地塞米松,这对于了解其生物利用度和药代动力学至关重要。这一进展支持药代动力学研究,并有助于分析口服后药物的效果(Karthikeyan, 2013)。

代谢物谱

地塞米松在人体内的代谢会产生几种代谢物,包括环氧化物 V 代谢物,这是一种被鉴定为次要循环代谢物的环氧化物。对地塞米松及其代谢物的代谢谱的这一见解丰富了我们对其药效学和潜在治疗应用的理解(Kong et al., 2020)。

药物相互作用潜力

一项针对 6β-羟基-21-去乙酰地塞米松(地塞米松的主要但非生物活性代谢物)的体外研究评估了其药物相互作用的可能性。它突出了该代谢物对特定细胞色素 P450 酶的适度抑制作用,提供了对该药物安全性和与其他药物相互作用的见解(Ma et al., 2021)。

制剂和药物递送

对地塞米松口溶片剂剂型的研究旨在提高其安全性和有效性。这种新型的口服给药系统强调了提高患者依从性和治疗效果的努力,尤其是在炎症性疾病中(Govind et al., 2016)。

安全和危害

When handling 21-Deacetoxy Deflazacort, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

21-Deacetoxy Deflazacort, also known as Deflazacort intermediate, is a dehydrogenated derivative of Deflazacort . The primary target of 21-Deacetoxy Deflazacort is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

21-Deacetoxy Deflazacort is an inactive precursor that is rapidly converted to the active metabolite, 21-Desacetyldeflazacort . This active metabolite binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects on the body .

Biochemical Pathways

The biochemical pathways affected by 21-Deacetoxy Deflazacort are those involved in inflammation and immune response . By binding to the glucocorticoid receptor, 21-Deacetoxy Deflazacort can modulate the transcription of genes involved in these pathways, leading to downstream effects such as reduced inflammation and suppressed immune response .

Pharmacokinetics

The pharmacokinetics of 21-Deacetoxy Deflazacort involve its rapid conversion to the active metabolite, 21-Desacetyldeflazacort . This process influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and ultimately its bioavailability . .

Result of Action

The molecular and cellular effects of 21-Deacetoxy Deflazacort’s action primarily involve the reduction of inflammation and suppression of immune response . These effects are beneficial in the management of conditions characterized by excessive inflammation or overactive immune response .

属性

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUXBQVUVGNOKK-AAZVSSJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-Deacetoxy Deflazacort | |

CAS RN |

13649-88-2 |

Source

|

| Record name | (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)

![D-[3-2H]Glucose](/img/structure/B1146262.png)

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)

![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)